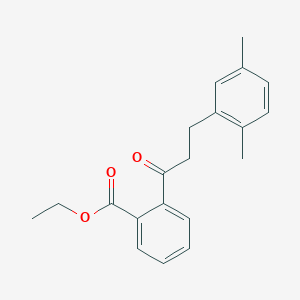

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone

Description

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy (ethyl ester) group at the 2'-position of the phenyl ring and a 2,5-dimethylphenyl substituent at the 3-position. Its molecular formula is C₂₀H₂₂O₃, with a molecular weight of 310.39 g/mol. For instance, compounds with electron-withdrawing or lipophilic groups, such as fluorine or methyl substituents, are often explored for herbicide development (e.g., photosynthetic electron transport inhibition) .

Properties

IUPAC Name |

ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)12-11-16-13-14(2)9-10-15(16)3/h5-10,13H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAZVGKZSLSNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644726 | |

| Record name | Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-92-8 | |

| Record name | Ethyl 2-[3-(2,5-dimethylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(2,5-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone typically involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product .

Industrial Production Methods: In industrial settings, the production of 2’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and solvents, along with precise temperature and pH control, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the carboethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

2’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on its structure and the nature of the target. Detailed studies on its binding affinity and interaction dynamics are essential to understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone with key analogs, focusing on molecular properties, substituent effects, and inferred biological activity.

Structural and Physicochemical Properties

Key Observations:

- Substituent Position: The 2'-carboethoxy isomer (target compound) may exhibit distinct reactivity compared to the 4'-carboethoxy analog due to steric and electronic differences.

- Fluorine vs. Methyl Groups: Fluorine substituents (e.g., 3-fluorophenyl analog) reduce molecular weight compared to dimethylphenyl groups, possibly affecting bioavailability .

Biological Activity

2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, particularly pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a propiophenone backbone with a carboethoxy group and a dimethylphenyl substituent. Its structural formula can be represented as follows:

This structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to the inhibition of bacterial cell wall synthesis.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis in specific cancer types, likely through the activation of caspase pathways.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby affecting cell proliferation and survival.

- Receptor Modulation : It has been suggested that the compound interacts with specific receptors involved in cell signaling, which could explain its anticancer and anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Method : MTT assay was employed to assess cell viability.

- Results : The compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was utilized.

- Results : Significant inhibition zones were observed for both bacterial types, indicating strong antimicrobial activity.

Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Activity Type | Methodology | Target Organism/Cell Line | Key Findings |

|---|---|---|---|

| Anticancer | MTT Assay | Breast Cancer Cell Lines | IC50 = 25 µM |

| Antimicrobial | Disk Diffusion | E. coli, S. aureus | Significant inhibition zones observed |

| Anti-inflammatory | ELISA | Macrophage Cell Lines | Reduced TNF-alpha levels |

Q & A

What spectroscopic techniques are most effective for characterizing 2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone, and how do substituents influence spectral interpretation?

Answer:

- Techniques: Use ¹H/¹³C NMR with DEPT (Distortionless Enhancement by Polarization Transfer) and 2D COSY (Correlation Spectroscopy) to resolve overlapping signals caused by the 2,5-dimethylphenyl and carboethoxy groups. Mass spectrometry (HRMS) confirms molecular weight, while IR identifies carbonyl (C=O) and ester (C-O) stretching vibrations.

- Substituent Effects: The electron-donating methyl groups on the phenyl ring deshield adjacent protons, causing upfield shifts in NMR. The carboethoxy group’s steric bulk may split signals due to restricted rotation. Compare with spectral data for structurally similar compounds like 3-(2,5-dimethylphenyl)propenoic acid derivatives to validate assignments .

How can SHELX programs resolve crystallographic ambiguities in this compound’s structure, particularly the carboethoxy group’s orientation?

Answer:

- SHELX Workflow: Use SHELXD for phase determination via direct methods and SHELXL for refinement. For disordered carboethoxy groups, apply PART instructions to model alternative conformations.

- Handling Challenges: Steric clashes between the 2,5-dimethylphenyl and carboethoxy moieties may cause twinning. Use the TWIN and HKLF5 commands in SHELXL to refine twinned data. Validate with R-factor convergence (<5% discrepancy) and electron density maps .

What synthetic strategies mitigate steric hindrance during the introduction of the 2,5-dimethylphenyl group?

Answer:

- Stepwise Acylation: First, introduce the propiophenone core via Friedel-Crafts acylation using AlCl₃ in dichloromethane. Then, perform esterification with ethyl chloroformate under anhydrous conditions.

- Catalytic Optimization: Use bulky catalysts like TiCl₄ to improve regioselectivity. Monitor reaction progress via TLC (Rf comparison) and isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Reference methods for analogous dimethylphenyl ketones .

How do computational methods (e.g., DFT) elucidate the compound’s reactivity in nucleophilic additions?

Answer:

- Mechanistic Insights: Perform density functional theory (DFT) calculations (B3LYP/6-31G(d)) to model transition states for nucleophilic attacks on the ketone. Compare activation energies for pathways involving the carboethoxy group’s electronic effects.

- Validation: Cross-reference computed Mulliken charges with experimental kinetic data (e.g., rate constants from Grignard reactions). Studies on electrochemical carboxylation of related propiophenones provide methodological parallels .

What are common impurities in its synthesis, and how are they analyzed?

Answer:

- Impurity Sources: Incomplete esterification (residual carboxylic acid) or transesterification by-products.

- Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. GC-MS identifies volatile by-products (e.g., ethyl acetate from side reactions). Compare retention times with authentic standards .

How to resolve contradictory melting point data reported in literature?

Answer:

- Methodological Consistency: Perform differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min) to detect polymorphic transitions.

- Recrystallization Tests: Recrystallize from ethanol/water (7:3 v/v) and toluene to assess solvent-dependent polymorphism. Purity validation via elemental analysis (C, H, O ±0.3%) ensures reported values reflect the correct crystalline form. Reference protocols for related dimethyl-substituted aromatics .

What role does the carboethoxy group play in modulating the compound’s electronic properties for photochemical studies?

Answer:

- Electronic Effects: The electron-withdrawing carboethoxy group reduces the ketone’s electrophilicity, altering UV-Vis absorption spectra. Use time-dependent DFT (TD-DFT) to simulate π→π* transitions and compare with experimental λmax values.

- Application: Study photo-induced cleavage using a 365 nm UV source. Monitor degradation products via LC-MS, referencing methodologies for photolabile propiophenone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.